molecular formula C17H19ClN2O B14271696 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride CAS No. 133883-26-8

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride

Cat. No.: B14271696
CAS No.: 133883-26-8
M. Wt: 302.8 g/mol
InChI Key: IQYGKXCPNZTVLL-UHFFFAOYSA-N
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Description

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Hexylpyrimidin-2-YL)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl24-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2+HCl\text{4-(5-Hexylpyrimidin-2-YL)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl2​→4-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways would depend on the specific application and the nature of the nucleophile involved in the reaction.

Comparison with Similar Compounds

Properties

CAS No.

133883-26-8

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

4-(5-hexylpyrimidin-2-yl)benzoyl chloride

InChI

InChI=1S/C17H19ClN2O/c1-2-3-4-5-6-13-11-19-17(20-12-13)15-9-7-14(8-10-15)16(18)21/h7-12H,2-6H2,1H3

InChI Key

IQYGKXCPNZTVLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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